molecular formula C9H21ClN2O2 B557207 tert-Butyl (4-aminobutyl)carbamate hydrochloride CAS No. 33545-98-1

tert-Butyl (4-aminobutyl)carbamate hydrochloride

Cat. No. B557207
CAS RN: 33545-98-1
M. Wt: 224.73 g/mol
InChI Key: GWPFSBFDCMJTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE, is a compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 g/mol . This compound is used in the preparation of pharmacologically active compounds and spermidine analogues, and in the introduction of a C4-spacer .


Molecular Structure Analysis

The InChI code for tert-Butyl (4-aminobutyl)carbamate hydrochloride is 1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H . The canonical SMILES structure is CC(C)(C)OC(=O)NCCCCN.Cl .


Physical And Chemical Properties Analysis

Tert-Butyl (4-aminobutyl)carbamate hydrochloride is a white to yellow powder or crystals . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • tert-Butyl (4-aminobutyl)carbamate hydrochloride is crucial in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant in enantioselective syntheses. The compound's crystal structure facilitates the understanding of its relative substitution in intermediates (Ober et al., 2004).
  • It serves as an important intermediate for synthesizing complex molecules, such as omisertinib (AZD9291), highlighting its role in the development of biologically active compounds (Zhao et al., 2017).

Chemical Reactions and Mechanisms

  • The compound is used in the Curtius rearrangement process, where it is formed through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This process is crucial for generating protected amino acids, demonstrating the compound’s role in complex organic synthesis (Lebel & Leogane, 2005).
  • In the study of protonation sites and dissociation mechanisms, tert-butyl (4-aminobutyl)carbamate hydrochloride offers insights into the gas-phase structures of tert-butylcarbamate ions, important for mass spectrometric assays in newborn screening (Spáčil et al., 2011).

Material Synthesis and Analysis

  • The compound is involved in the preparation of novel glycoconjugates through glycosylative transcarbamylation, demonstrating its role in the creation of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
  • It is also significant in the enantioselective synthesis of 2-substituted pyrrolidines, showcasing its role in the creation of chiral compounds with potential pharmaceutical applications (Zhou et al., 2019).

Advanced Materials and Complex Reactions

  • The compound participates in the environmentally benign synthesis of degradable polycarbonates derived from dihydroxybutyric acid, indicating its role in the development of biocompatible polymers (Tsai et al., 2016).
  • It is used in the synthesis of silicon-based carbamate derivatives as potential acetyl- and butyrylcholinesterase inhibitors, highlighting its application in synthesizing compounds with bioactive properties (Bąk et al., 2019).

Safety And Hazards

The safety information for tert-Butyl (4-aminobutyl)carbamate hydrochloride indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPFSBFDCMJTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660907
Record name tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-aminobutyl)carbamate hydrochloride

CAS RN

33545-98-1
Record name Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33545-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.